

Thermal stability of iron oxalate dihydrate and its anhydrous form

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Compound of Interest

Compound Name: Iron oxalate

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Technical Support Center: Thermal Analysis of Iron Oxalates

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron(II) oxalate dihydrate and its anhydrous form.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition stages for iron(II) oxalate dihydrate?

A1: Iron(II) oxalate dihydrate typically decomposes in a multi-step process. The first stage is the dehydration of the two water molecules to form anhydrous iron(II) oxalate. This is followed by the decomposition of the anhydrous oxalate into various iron oxides and/or metallic iron, depending on the atmosphere.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q2: How does the atmosphere affect the decomposition products of iron(II) oxalate?

A2: The composition of the final products is highly dependent on the experimental atmosphere.

- In an inert atmosphere (e.g., nitrogen): The decomposition of the anhydrous oxalate can yield a mixture of iron oxides like magnetite (Fe_3O_4) and wüstite (FeO), and sometimes metallic iron ($\alpha\text{-Fe}$) and iron carbide (Fe_3C).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- In an oxidizing atmosphere (e.g., air): The final product is typically hematite ($\alpha\text{-Fe}_2\text{O}_3$).[\[4\]](#)[\[5\]](#)
- In the presence of its own conversion gases (CO , CO_2 , H_2O): The reaction pathway can be more complex, involving the formation of magnetite, iron carbide, and wüstite at different temperature ranges.[\[2\]](#)[\[3\]](#)

Q3: What are the typical temperature ranges for the dehydration and decomposition of iron(II) oxalate dihydrate?

A3: The exact temperatures can vary depending on factors like heating rate and atmosphere. However, general temperature ranges are summarized in the data tables below. Dehydration usually occurs below 230°C , followed by the decomposition of the anhydrous form at higher temperatures.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q4: Can anhydrous iron(II) oxalate be synthesized in-situ in a TGA instrument?

A4: Yes, anhydrous iron(II) oxalate can be prepared in-situ by heating iron(II) oxalate dihydrate under a controlled atmosphere (typically inert) to a temperature sufficient to drive off the water of hydration (around $200\text{-}230^\circ\text{C}$) before the onset of oxalate decomposition.[\[2\]](#)[\[3\]](#)

Troubleshooting Guide

Issue 1: Overlapping peaks in the TGA/DSC curve, making it difficult to distinguish between dehydration and decomposition.

- Possible Cause: A high heating rate can lead to poor resolution between thermal events that occur in close succession.
- Solution: Reduce the heating rate. A slower heating rate (e.g., $5^\circ\text{C}/\text{min}$ or lower) can often improve the separation of the dehydration and decomposition steps.[\[4\]](#)

Issue 2: The baseline of the TGA curve is drifting, making accurate mass loss determination difficult.

- Possible Causes:
 - Instrument not equilibrated: The instrument may not have reached thermal equilibrium before the start of the experiment.

- Gas flow instability: Fluctuations in the purge gas flow rate can cause baseline drift.
- Contamination: Residue from previous experiments on the sample holder or in the furnace can cause a drifting baseline.
- Solutions:
 - Ensure the instrument is allowed to equilibrate at the initial temperature for a sufficient time before starting the analysis.
 - Check the gas supply and regulators to ensure a constant flow rate.
 - Clean the sample holder and furnace according to the manufacturer's instructions.

Issue 3: Unexpected mass gain observed in the TGA curve.

- Possible Cause: If the experiment is intended to be under an inert atmosphere, a mass gain could indicate an oxygen leak in the system, leading to the oxidation of the sample. For example, the formation of iron oxides from metallic iron would result in a mass increase.
- Solution: Check all gas connections and seals for leaks. Running a blank with a known stable material can help verify the inertness of the atmosphere.

Issue 4: The experimental mass loss does not match the theoretical values.

- Possible Causes:
 - Incomplete reaction: The final temperature may not have been high enough for the decomposition to go to completion.
 - Formation of unexpected products: The reaction pathway may be different from what was expected due to atmospheric conditions or sample impurities.
 - Instrument calibration: The balance may require calibration.
- Solutions:
 - Extend the final temperature of the experiment.

- Analyze the residue using techniques like XRD or Mössbauer spectroscopy to identify the final products.
- Perform a weight calibration of the TGA instrument.

Data Presentation

Table 1: Thermal Decomposition Data for Iron(II) Oxalate Dihydrate

Thermal Event	Temperature Range (°C)	Atmosphere	Mass Loss (%)	Products
Dehydration	Up to ~230	Inert/Conversion Gases	~20%	Anhydrous Iron(II) Oxalate, H ₂ O
Decomposition	> 380	Conversion Gases	Variable	Fe ₃ O ₄ , Fe ₃ C, α-Fe, FeO, CO, CO ₂
Oxidative Decomposition	160 - 250	Air	~55.6%	α-Fe ₂ O ₃ , CO ₂ , H ₂ O

Note: Temperature ranges and mass losses are approximate and can vary with experimental conditions.

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of Iron(II) Oxalate Dihydrate

1. Instrumentation:

- A calibrated simultaneous TGA-DSC instrument.

2. Sample Preparation:

- Accurately weigh 5-10 mg of finely ground iron(II) oxalate dihydrate powder into a clean, tared TGA crucible (alumina or platinum are commonly used).

- Ensure the sample is evenly spread in a thin layer at the bottom of the crucible to promote uniform heat and gas exchange.

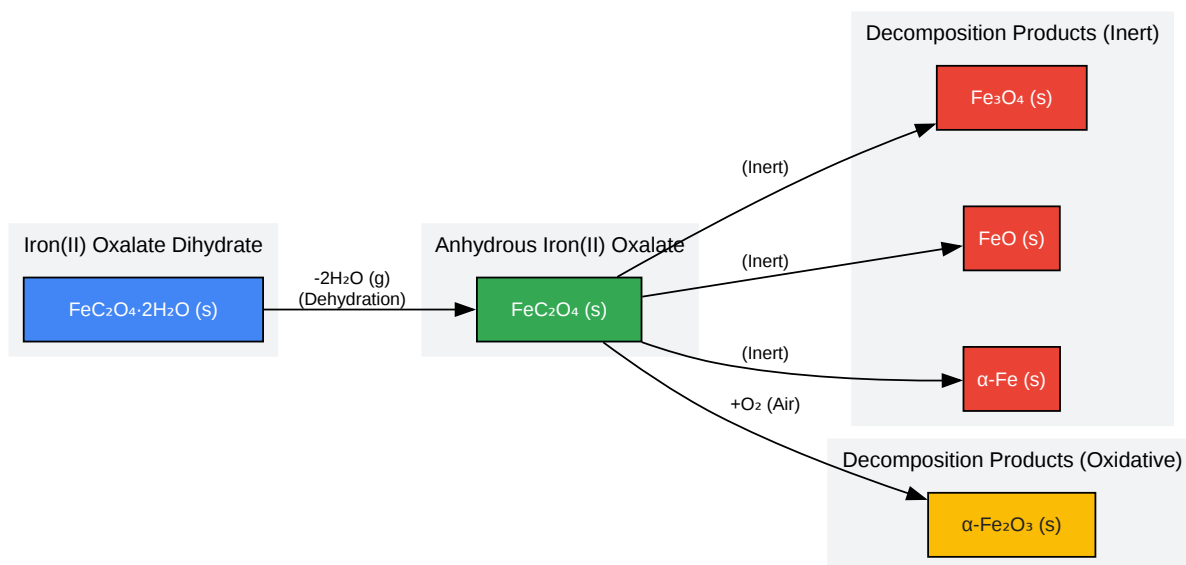
3. Instrument Setup:

- Purge Gas: Select the desired atmosphere (e.g., high purity nitrogen for inert conditions or dry air for oxidative conditions).
- Gas Flow Rate: Set a constant flow rate, typically between 20-50 mL/min.
- Temperature Program:
 - Equilibrate the sample at a starting temperature of 30°C for 15-30 minutes to ensure a stable baseline.
 - Heat the sample at a constant rate of 10 °C/min from 30°C to a final temperature of 600°C (for inert atmosphere) or 800°C (for air). Slower heating rates (e.g., 5 °C/min) can be used to improve resolution.^[4]
 - Hold at the final temperature for a short period (e.g., 10 minutes) to ensure the reaction is complete.
- Data Collection: Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

4. Post-Analysis:

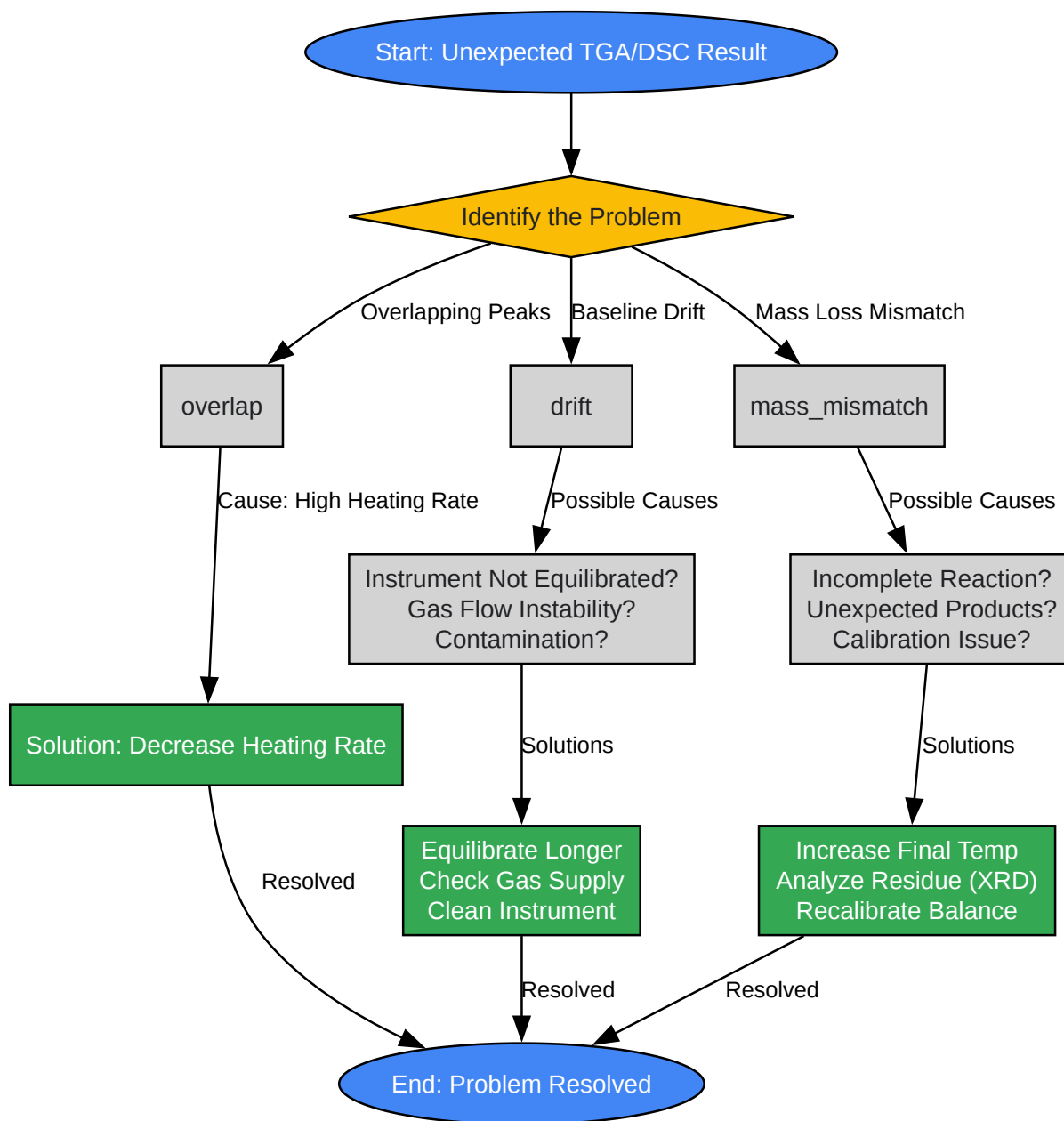
- Cool the instrument to room temperature.
- Carefully remove the crucible and weigh the residue if desired.
- Analyze the resulting TGA and DSC curves to determine the temperatures of thermal events, mass loss percentages, and enthalpy changes.

Mandatory Visualization



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Caption: Thermal decomposition pathway of iron(II) oxalate dihydrate under different atmospheres.



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Caption: Troubleshooting workflow for common TGA/DSC issues in **iron oxalate** analysis.

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